molecular formula C13H9N5O B14458817 (2-Azidophenyl)[(E)-phenyldiazenyl]methanone CAS No. 74053-01-3

(2-Azidophenyl)[(E)-phenyldiazenyl]methanone

Cat. No.: B14458817
CAS No.: 74053-01-3
M. Wt: 251.24 g/mol
InChI Key: DCYFWNFIYSQHFJ-UHFFFAOYSA-N
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Description

(2-Azidophenyl)[(E)-phenyldiazenyl]methanone is an organic compound that belongs to the class of azides and diazenyl compounds It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a diazenyl group (-N=N-) and a methanone group (-CO-)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone typically involves the diazotization of the corresponding amine, followed by the reaction with sodium azide. The general synthetic route can be summarized as follows:

Industrial Production Methods: This includes maintaining low temperatures and using appropriate solvents to minimize the risk of explosive decomposition .

Chemical Reactions Analysis

Types of Reactions: (2-Azidophenyl)[(E)-phenyldiazenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Azidophenyl)[(E)-phenyldiazenyl]methanone has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.

    Materials Science: Employed in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Bioconjugation: Utilized in click chemistry for the modification of biomolecules

Mechanism of Action

The mechanism of action of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone involves the formation of reactive intermediates such as nitrenes and nitrenium ions upon thermal or photochemical activation. These intermediates can then participate in various chemical transformations, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

  • 2-Azidophenylmethanol
  • 2-Azidobenzenecarbaldehyde
  • 1-(2-Azidophenyl)-1-ethanone
  • 1-Azido-2-nitrobenzene

Comparison: Compared to other azidophenyl compounds, it offers a broader range of chemical transformations and is particularly useful in the synthesis of complex heterocycles .

Properties

CAS No.

74053-01-3

Molecular Formula

C13H9N5O

Molecular Weight

251.24 g/mol

IUPAC Name

2-azido-N-phenyliminobenzamide

InChI

InChI=1S/C13H9N5O/c14-18-16-12-9-5-4-8-11(12)13(19)17-15-10-6-2-1-3-7-10/h1-9H

InChI Key

DCYFWNFIYSQHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=O)C2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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